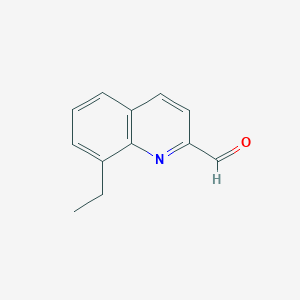

8-乙基喹啉-2-甲醛

描述

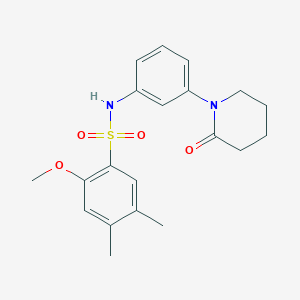

8-Ethylquinoline-2-carbaldehyde is a compound related to the quinoline family, which is known for its diverse applications in medicinal chemistry and as ligands in coordination chemistry. The quinoline core structure is a bicyclic compound with a benzene ring fused to a pyridine ring. The 2-carbaldehyde group indicates the presence of a formyl group at the second position of the quinoline ring, which can be a reactive site for various chemical reactions.

Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids, involves a one-pot reaction of ethyl 2-(chloromethyl)-8-formylquinoline-3-carboxylate with substituted phenols, followed by intramolecular cyclization with polyphosphoric acid (PPA) . This method could potentially be adapted for the synthesis of 8-ethylquinoline-2-carbaldehyde by substituting the appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS), as well as infrared (IR) spectroscopy . These techniques would be used to confirm the structure of 8-ethylquinoline-2-carbaldehyde, ensuring the correct substitution pattern on the quinoline core.

Chemical Reactions Analysis

Quinoline aldehydes can participate in various chemical reactions due to the reactive aldehyde group. For instance, they can form Schiff bases with hydrazines or semicarbazides . The aldehyde group can also undergo cyclization reactions to form complex heterocyclic systems . Additionally, the hydroxyquinoline derivatives can act as ligands, coordinating to metal ions such as nickel, and can be involved in the formation of metal-organic systems with specific properties, like enantioselective association .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be quite diverse. For example, 8-hydroxyquinoline-5-carbaldehyde derivatives have been shown to act as fluorescent chemosensors for metal ions like Mg2+, indicating that the quinoline structure can be tailored to have specific sensing properties . The solubility, melting point, and other physical properties would be determined experimentally for 8-ethylquinoline-2-carbaldehyde.

科学研究应用

化学和合成

8-乙基喹啉-2-甲醛与各种喹啉衍生物相关,这些衍生物在有机化学中具有重要意义。对相关化合物的研究,如2-氯喹啉-3-甲醛,为喹啉环系统的合成和融合或二元杂环系统的构建提供了见解(Hamama et al., 2018)。这包括开发用于合成和官能化喹啉衍生物的方法,潜在应用领域包括制药和材料科学。

配位化学和金属配合物

8-乙基喹啉-2-甲醛衍生物已显示出作为配位化学中配体的有效性。对类似化合物的研究,如8-羟基喹啉-2-甲醛,揭示了它们与稀土金属离子有效配位的能力,形成各种金属配合物(Albrecht et al., 2005)。这些配合物对催化、材料科学以及潜在的医学成像和治疗应用至关重要。

分析化学应用

像8-乙基喹啉-2-甲醛这样的喹啉衍生物已被探索其作为分析试剂的潜力。研究表明,某些衍生物可以与金属离子形成强烈着色的螯合物,暗示它们在点试验和比色分析中的用途(Hata & Uno, 1972)。这种性质在分析化学中对于金属离子的检测和定量具有重要价值。

材料科学潜力

对类似喹啉衍生物的研究已经针对材料科学应用。例如,从喹啉甲醛衍生的席夫碱大环化合物的研究探讨了它们在影响材料磁性能方面的潜力,这对于开发新的磁性材料和器件可能具有重要意义(Liu et al., 2022)。

环境和腐蚀研究

喹啉衍生物,包括类似于8-乙基喹啉-2-甲醛的化合物,已被研究其防腐蚀性能。研究表明,这些化合物可以作为有效的抑制剂防止金属在酸性环境中的腐蚀,这在工业和环境应用中至关重要(Lgaz et al., 2017)。

安全和危害

未来方向

Compounds containing the 8-hydroxyquinoline moiety, similar to 8-Ethylquinoline-2-carbaldehyde, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

作用机制

Target of Action

Quinoline derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Mode of Action

It is known that the reactions of quinoline-2(6,8)-carbaldehydes with arenes by the action of strong brønsted (h2so4, cf3so3h) or lewis (alcl3, albr3) acids lead to the formation of substituted diarylmethylquinolines . This suggests that 8-Ethylquinoline-2-carbaldehyde may interact with its targets through similar mechanisms.

属性

IUPAC Name |

8-ethylquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-9-4-3-5-10-6-7-11(8-14)13-12(9)10/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINCBNHEGPSKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1N=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72804-91-2 | |

| Record name | 8-ethylquinoline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2503541.png)

![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)

![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)

![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)

![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)